7,8,9,10-Tetrahydrophenanthridine-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,10-Tetrahydrophenanthridine-6-thiol is a chemical compound with the molecular formula C₁₃H₁₃NS and a molecular weight of 215.32 g/mol . It is also known by its synonym, 6-phenanthridinethiol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydrophenanthridine-6-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenanthridine derivatives with thiol-containing reagents. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is generally carried out in bulk manufacturing facilities. These facilities utilize large-scale reactors and automated systems to ensure consistent quality and yield. The process involves stringent quality control measures to meet the standards required for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydrophenanthridine-6-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiolates.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
7,8,9,10-Tetrahydrophenanthridine-6-thiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydrophenanthridine-6-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with cysteine residues in proteins, thereby modulating their activity. This compound can also act as a reducing agent, influencing redox-sensitive pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: Lacks the thiol group, making it less reactive in certain chemical reactions.
6-Thiophenanthridine: Similar structure but differs in the position of the thiol group.
7,8,9,10-Tetrahydrophenanthridine: Lacks the thiol group, affecting its chemical reactivity.
Uniqueness
7,8,9,10-Tetrahydrophenanthridine-6-thiol is unique due to the presence of the thiol group at the 6-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7,8,9,10-tetrahydro-5H-phenanthridine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h3-4,6,8H,1-2,5,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJDRVLQPSRRCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.